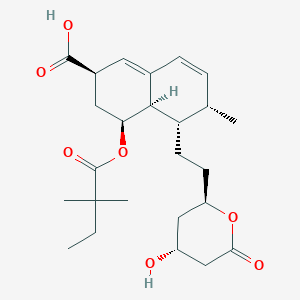

6'-Carboxi Simvastatina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

LBH589 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar la desacetilación de histonas y sus efectos en la expresión génica.

Biología: Investigado por su papel en la modulación de las respuestas inmunitarias y la diferenciación celular.

Medicina: Investigado principalmente por sus propiedades anticancerígenas, particularmente en el tratamiento del mieloma múltiple y la leucemia linfoblástica aguda

Mecanismo De Acción

LBH589 ejerce sus efectos inhibiendo las enzimas desacetilasas de histonas, lo que lleva a la acumulación de histonas acetiladas y proteínas no histónicas. Esto da como resultado una expresión génica alterada, un arresto del ciclo celular y la apoptosis de las células malignas . Los objetivos moleculares incluyen varias desacetilasas de histonas, y las vías involucradas están relacionadas con la respuesta al daño del ADN, la apoptosis y la regulación del ciclo celular .

Análisis Bioquímico

Biochemical Properties

6’-Carboxy Simvastatin, like other statins, interacts with the HMG-CoA reductase enzyme, inhibiting its activity and thereby reducing the rate of cholesterol biosynthesis . This interaction is characterized by the binding of the statin to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a key step in the cholesterol biosynthesis pathway .

Cellular Effects

Simvastatin has been shown to have significant effects on various types of cells. For instance, it has been found to decrease cell viability and clone formation in a dose-dependent manner in human colon cells . Additionally, simvastatin has been shown to improve endothelial cell function by inhibiting endothelial-to-mesenchymal transition (EndMT) through an epigenetic regulatory mechanism .

Molecular Mechanism

The molecular mechanism of action of 6’-Carboxy Simvastatin involves the inhibition of HMG-CoA reductase, which leads to a decrease in the production of mevalonate and subsequently cholesterol . This inhibition is achieved through the binding of the statin to the active site of the enzyme, preventing its normal function .

Temporal Effects in Laboratory Settings

In laboratory settings, simvastatin has been observed to have temporal effects on cellular function. For example, it has been shown to cause a dose-dependent decrease in both glucose uptake and oxidation in mature myotubes over time .

Dosage Effects in Animal Models

The effects of simvastatin have been studied in animal models, revealing that its effects can vary with different dosages. For instance, long-term exposure to statins was associated with a statistically significant increase in the risk of new onset type 2 diabetes in all statin subtypes explored, with the highest magnitude for simvastatin .

Metabolic Pathways

Simvastatin is involved in the cholesterol biosynthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonate by HMG-CoA reductase . This leads to a decrease in the production of cholesterol and other downstream products of the mevalonate pathway .

Transport and Distribution

During incubation, simvastatin was transported into bacteria cells leading to a drug bioaccumulation over time, which was augmented upon addition of bile acids after 24 hours . This indicates that simvastatin can be transported and distributed within cells and tissues.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

LBH589 se sintetiza a través de una serie de reacciones químicas que involucran derivados de ácido hidroxámico. La síntesis típicamente involucra la reacción de un ácido hidroxámico con un cloruro de acilo apropiado bajo condiciones controladas . Las condiciones de reacción a menudo incluyen el uso de solventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar la reacción.

Métodos de Producción Industrial

La producción industrial de LBH589 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye rigurosas medidas de control de calidad para mantener la consistencia y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

LBH589 experimenta varias reacciones químicas, que incluyen:

Oxidación: LBH589 puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en LBH589, alterando sus propiedades químicas.

Sustitución: LBH589 puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas desaciladas de LBH589 .

Comparación Con Compuestos Similares

Compuestos Similares

Vorinostat: Otro inhibidor de la desacetilasa de histonas con propiedades anticancerígenas similares.

Romidepsina: Un péptido cíclico que inhibe las desacetilasas de histonas y se utiliza en el tratamiento del linfoma cutáneo de células T.

Singularidad de LBH589

LBH589 es único debido a su inhibición de amplio espectro de múltiples clases de desacetilasas de histonas y su potente actividad anticancerígena a concentraciones nanomolares bajas. Ha demostrado eficacia para superar la resistencia a los fármacos en varias líneas celulares cancerosas, convirtiéndolo en un valioso agente terapéutico .

Propiedades

IUPAC Name |

(2R,4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h6-7,10,14,16-20,22,26H,5,8-9,11-13H2,1-4H3,(H,28,29)/t14-,16-,17+,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRMLBJLSDIWTC-AEEZTXMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559544 | |

| Record name | (2R,4S,4aR,5S,6S)-4-[(2,2-Dimethylbutanoyl)oxy]-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114883-30-6 | |

| Record name | (2R,4S,4aR,5S,6S)-4-[(2,2-Dimethylbutanoyl)oxy]-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B22208.png)

![N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B22211.png)